Chiral Purity as a Procurement Specification for (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol
The critical specification for procurement of (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol is its enantiomeric purity, which directly impacts the stereochemical outcome of subsequent synthetic steps. The (S)-configuration is defined by the Cahn-Ingold-Prelog rules [1]. The enantiomer, (R)-1-(benzylamino)-3-(benzyloxy)propan-2-ol (CAS 205242-58-6), is a distinct chemical entity . The target compound's unique optical rotation value, while not consistently reported across vendors, is a critical quality control parameter that distinguishes it from the racemate and the (R)-enantiomer.
| Evidence Dimension | Stereochemistry |
|---|---|
| Target Compound Data | (S)-enantiomer |
| Comparator Or Baseline | (R)-enantiomer (CAS 205242-58-6) |
| Quantified Difference | Opposite absolute configuration (enantiomers) |
| Conditions | Definition based on Cahn-Ingold-Prelog priority rules [1] |
Why This Matters
This differentiates the (S)-enantiomer as the specific chiral precursor required for synthesizing the vast majority of clinically approved, stereospecific (S)-beta-blockers, making it the scientifically appropriate choice over its (R)-isomer.
- [1] ChemSrc. (2024). (S)-1-(benzylamino)-3-(benzyloxy)propan-2-ol. View Source
